4-Chloro-3-(methylthio)pyridin-2-amine
Description
4-Chloro-3-(methylthio)pyridin-2-amine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 4, a methylthio (-SMe) group at position 3, and an amine (-NH₂) group at position 2. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the methylthio substituent, which can influence bioavailability and target binding in medicinal chemistry applications.
Properties
Molecular Formula |
C6H7ClN2S |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
4-chloro-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2S/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
QBPNKGRVUASMPG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that 4-Chloro-3-(methylthio)pyridin-2-amine exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | < 6.25 | Strong antibacterial |
| Escherichia coli | 12.5 | Moderate activity |
| Pseudomonas aeruginosa | 25 | Weak activity |
Antifungal Properties:
In addition to its antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness. These findings suggest its potential utility in treating fungal infections.
Anticancer Applications
Recent studies have explored the anticancer properties of 4-Chloro-3-(methylthio)pyridin-2-amine. The compound has been tested on various cancer cell lines, including leukemia and breast cancer cells, revealing its ability to induce apoptosis.
Mechanism of Action:
The compound appears to activate apoptotic pathways through the upregulation of caspases, leading to programmed cell death in malignant cells. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cells compared to controls.
| Cancer Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MV4-11 (Leukemia) | 1.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 2.0 | Cell cycle arrest |
Enzyme Inhibition
4-Chloro-3-(methylthio)pyridin-2-amine has been identified as a potential inhibitor of specific protein kinases involved in cell proliferation and survival pathways. This inhibition could be beneficial in treating proliferative diseases such as cancer.
Case Study: Protein Kinase Inhibition
A study demonstrated that the compound inhibits cyclin-dependent kinases (CDK) involved in cell cycle regulation, showing promise as a therapeutic agent for cancer treatment.
Synthesis and Derivatives
The synthesis of 4-Chloro-3-(methylthio)pyridin-2-amine has been optimized to yield high-purity compounds suitable for research and pharmaceutical applications. Various derivatives have also been synthesized to enhance biological activity and selectivity.
| Derivative | Biological Activity |
|---|---|
| 4-Chloro-3-(ethylthio)pyridin-2-amine | Enhanced antimicrobial properties |
| 4-Bromo-3-(methylthio)pyridin-2-amine | Increased anticancer activity |
Future Perspectives
The ongoing research into the applications of 4-Chloro-3-(methylthio)pyridin-2-amine suggests a promising future for this compound in medicinal chemistry. Its multifaceted biological activities indicate potential roles in treating infections and cancers, warranting further investigation into its mechanisms and therapeutic uses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-3-(methylthio)pyridin-2-amine with structurally and functionally related pyridine derivatives, emphasizing substituent effects, biological activity, and selectivity:
Notes:
- Structural Impact on Activity: The methylthio (-SMe) group in 4-Chloro-3-(methylthio)pyridin-2-amine likely enhances hydrophobic interactions in kinase binding pockets compared to methyl (-Me) or trifluoromethyl (-CF₃) groups. For example, compound 44 (with -SMe) achieves JNK3 inhibition in the low nanomolar range, attributed to optimized interactions with hydrophobic Region I of the kinase .
- Selectivity Trends: The presence of -SMe and chloro substituents in pyridine derivatives correlates with isoform selectivity.
- Metabolic Stability : Methylthio-containing compounds like 44 exhibit reduced interactions with CYP450 isoforms and hERG channels, suggesting improved metabolic profiles compared to halogenated analogs .
Key Research Findings
Role of Methylthio Substituents : The -SMe group in pyridinylimidazole derivatives (e.g., compound 44 ) enhances binding to JNK3 by occupying hydrophobic regions near the ATP-binding site, as confirmed by X-ray crystallography . This modification shifts selectivity from p38α MAPK to JNK3, demonstrating the critical role of substituent positioning .
Synthetic Feasibility : Derivatives like 2-Chloro-4-(1,5-dimethyl-2-(methylthio)-1H-imidazol-4-yl)pyridine (compound 49 ) are synthesized via palladium-catalyzed cross-coupling (73% yield), highlighting scalable routes for methylthio-pyridine analogs .
Comparative Limitations : Halogenated analogs (e.g., 5-Chloro-3-(trifluoromethyl)pyridin-2-amine) lack documented kinase activity, suggesting that chloro substituents alone are insufficient for target engagement without complementary functional groups .
Preparation Methods
Chlorine-Methylthio Exchange via Sodium Thiomethoxide
A direct method for introducing the methylthio group involves nucleophilic displacement of a chlorine atom using sodium thiomethoxide (NaSCH₃). This approach is exemplified in the synthesis of 4-(methylthio)pyridin-2-amine from 4-chloropyridin-2-amine. While this method targets a related compound, analogous conditions can be adapted for 4-chloro-3-(methylthio)pyridin-2-amine by starting with a 3-chloro-4-substituted pyridine precursor.
Procedure :
-
4-Chloro-3-chloropyridin-2-amine (1.0 equiv) is reacted with NaSCH₃ (3.0 equiv) in a 3:1 ethanol-water mixture.
-
The reaction is heated at 140°C for 18 hours in a sealed tube.
-
Post-reaction, the mixture is cooled, filtered, and washed with ether to isolate the product.
Key Considerations :
-
Challenges : Competing substitution at adjacent positions requires precise control of stoichiometry and temperature.
Multi-Step Synthesis via Cyclization and Functionalization
Knovenagel Condensation and Cyclization
A patent by US6399781B1 outlines a multi-step route to synthesize substituted pyridines, adaptable for 4-chloro-3-(methylthio)pyridin-2-amine:
Step 1: Knovenagel Condensation
-
React acetylacetaldehyde dimethyl acetal with malononitrile in toluene using piperidinium acetate as a catalyst.
-
Forms intermediates: 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.
Step 2: Acid-Catalyzed Cyclization
Step 3: Chlorination
-
React 3-cyano-4-methyl-2-pyridone with POCl₃/PCl₅ at 115°C to introduce chlorine at the 4-position, forming 2-chloro-3-cyano-4-methylpyridine.
Step 4: Amination and Thiolation
-
Hydrolyze the cyano group to an amide using H₂SO₄, followed by Hofmann degradation with NaOH/Br₂ to yield the amine.
-
Introduce methylthio via NaSCH₃ substitution at the 3-position under inert conditions.
Advantages :
Halogenation of Pre-Existing Methylthio Derivatives
Directed Ortho-Metalation and Chlorination
A method leveraging directed metalation enables precise chlorination adjacent to the methylthio group:
Procedure :
-
3-(Methylthio)pyridin-2-amine is treated with LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
-
Quench with hexachloroethane (C₂Cl₆) to introduce chlorine at the 4-position.
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1 | NaSCH₃, Ethanol/H₂O | 70–80% | Simplicity, short reaction time | Requires pre-functionalized precursor |
| Multi-Step Synthesis | 4 | POCl₃, H₂SO₄, NaSCH₃ | 40–50% | High regioselectivity | Labor-intensive, lower overall yield |
| Directed Metalation | 2 | LDA, C₂Cl₆ | 65% | Precise positional control | Cryogenic conditions, costly reagents |
Mechanistic Insights and Side Reactions
Competing Pathways in Chlorination
During POCl₃-mediated chlorination, over-chlorination at the 2- and 6-positions can occur if reaction temperatures exceed 120°C. Mitigation involves:
Thiolation Side Reactions
NaSCH₃ may reduce electron-deficient pyridine rings under prolonged heating. Adding radical scavengers like BHT (butylated hydroxytoluene) suppresses this.
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-3-(methylthio)pyridin-2-amine in academic research?
A two-step synthesis is commonly employed:
- Step 1 : Nitration of pyridine derivatives followed by regioselective substitution. For example, 4-chloropyridin-2-amine can be functionalized via nucleophilic substitution using methylthio groups under controlled conditions (e.g., NaSCH₃ in DMF at 80°C).
- Step 2 : Reduction of nitro intermediates using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to yield the amine group . Key Considerations : Monitor reaction progress via TLC or LCMS to ensure regioselectivity and avoid over-reduction.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration/Substitution | HNO₃/H₂SO₄, followed by NaSCH₃/DMF | ~60-70% |
| Reduction | H₂/Pd-C (1 atm) or Na₂S₂O₄ | ~85-90% |
Q. How can hydrogen bonding and intermolecular interactions be experimentally characterized for this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for identifying hydrogen bonding and Cl···S non-covalent interactions. For example:
- Hydrogen bonding : The amine group (-NH₂) forms intermolecular N-H···N bonds with pyridine nitrogen atoms, creating centrosymmetric dimers (bond length: ~2.8–3.0 Å) .
- Halogen interactions : The chlorine atom participates in Cl···S contacts (3.2–3.4 Å), stabilizing the crystal lattice . Practical Tip : Grow crystals in a chloroform/hexane mixture to optimize diffraction quality.
Q. What spectroscopic techniques are essential for characterizing 4-Chloro-3-(methylthio)pyridin-2-amine?
- ¹H/¹³C NMR : Identify substituent positions (e.g., methylthio protons resonate at δ 2.5–3.0 ppm; pyridine ring carbons appear at δ 120–150 ppm) .
- LCMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 189.6) and fragmentation patterns .
- IR Spectroscopy : Detect N-H stretches (~3300–3400 cm⁻¹) and C-S vibrations (~650–700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (DFT) resolve discrepancies between experimental and theoretical structural parameters?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts bond lengths and angles with high accuracy. For instance:
- Bond Length Comparison :
| Bond | XRD (Å) | DFT (Å) |
|---|---|---|
| C-Cl | 1.73 | 1.75 |
| C-S | 1.81 | 1.79 |
Q. What strategies address contradictions in regioselectivity during functionalization of the pyridine ring?
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) direct substitution to the para position. Use Hammett plots to predict reactivity .
- Steric Guidance : Bulky substituents (e.g., -SCH₃) favor meta substitution. Verify via NOESY NMR to confirm spatial arrangements . Case Study : In a nitro reduction step, competing pathways may yield byproducts; optimize temperature (50–60°C) and catalyst loading (5% Pd-C) to suppress side reactions .
Q. How can researchers validate the biological activity of derivatives using molecular docking?
- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., kinases or oxidoreductases).
- Docking Workflow :
Prepare the ligand (derivative) in Open Babel (minimize energy with MMFF94).
Use AutoDock Vina to simulate binding to a target (e.g., p38 MAP kinase; PDB: 1OUK).
Analyze binding poses for H-bonds with catalytic residues (e.g., Lys53) and hydrophobic interactions with -SCH₃ groups .
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
